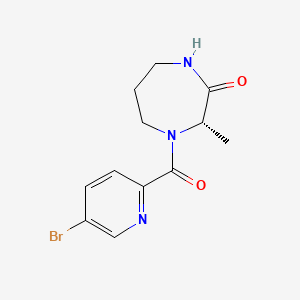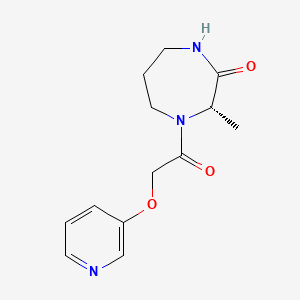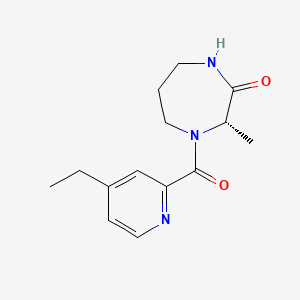![molecular formula C16H16ClN3O3 B7352357 (3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352357.png)
(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one, also known as CNO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNO belongs to the family of designer receptors exclusively activated by designer drugs (DREADDs), which are engineered G protein-coupled receptors that can be selectively activated by synthetic ligands. In
Wirkmechanismus
(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one selectively activates DREADDs, which are engineered receptors that are not naturally present in the body. DREADDs are designed to couple to G proteins and activate downstream signaling pathways in response to synthetic ligands, such as this compound. The activation of DREADDs by this compound leads to the modulation of neuronal activity, which can result in changes in behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to induce neuronal activity in specific brain regions and cell types, leading to changes in behavior and physiology. For example, this compound has been used to activate inhibitory DREADDs in the ventral tegmental area (VTA), which reduces dopamine release and attenuates cocaine-induced locomotion in mice. This compound has also been used to activate excitatory DREADDs in the medial prefrontal cortex (mPFC), which enhances social interaction and reduces anxiety-like behavior in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one in lab experiments is its selectivity for DREADDs, which allows for precise control of neuronal activity. This compound is also stable and can be administered orally or intraperitoneally, making it easy to use in animal studies. However, one limitation of using this compound is its potential off-target effects, as it can interact with other receptors and signaling pathways. Additionally, the effects of this compound can vary depending on the dose and duration of administration, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for (3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one research, including the development of new DREADDs with improved selectivity and signaling properties. There is also a need for more studies investigating the long-term effects of this compound on neuronal function and behavior. Additionally, this compound could be used in combination with other techniques, such as optogenetics and chemogenetics, to further dissect neural circuits and behavior.
Synthesemethoden
The synthesis of (3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one involves a multistep process that starts with the reaction of 2-chlorobenzoyl chloride with methyl oxazole-4-carboxylate to form 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid. The acid is then converted to the corresponding acid chloride using thionyl chloride, followed by the reaction with (S)-3-methyl-1,4-diazepane-2-one to yield this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one has been widely used in neuroscience research as a tool to selectively activate or inhibit specific neuronal populations in vivo and in vitro. DREADDs, including this compound, have been used to investigate the neural circuitry underlying various behaviors and physiological processes, such as pain, anxiety, addiction, and sleep. This compound has also been used to study the role of specific brain regions and cell types in disease models, such as Parkinson's disease and epilepsy.
Eigenschaften
IUPAC Name |
(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-10-14(21)18-7-4-8-20(10)16(22)13-9-23-15(19-13)11-5-2-3-6-12(11)17/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,18,21)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPSBNZOSMAWDC-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=COC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=COC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
![(3S)-4-[2-(2,4-dimethylphenyl)-1,3-thiazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352300.png)
![(3S)-4-[6-(furan-2-yl)-2-methylpyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352305.png)


![(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352319.png)
![(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352326.png)
![(3S)-4-[2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352346.png)
![(3S)-4-[2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352351.png)

![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352370.png)
![N,N,1-trimethyl-5-[(2S)-2-methyl-3-oxo-1,4-diazepane-1-carbonyl]pyrrole-3-sulfonamide](/img/structure/B7352371.png)